molecular formula C17H18FNO4S B6413042 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261981-94-5

3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6413042
CAS RN: 1261981-94-5
M. Wt: 351.4 g/mol
InChI Key: IEMPBRDXQNFAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% (3-tBSFBA) is a chemical compound composed of a phenyl ring attached to a carboxylic acid group. 3-tBSFBA is a versatile compound that has a variety of uses in scientific research, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocyclic compounds, polymers, and organometallic compounds. It has also been used in biochemical and physiological studies, such as the investigation of the effects of drugs on cell signaling pathways. In addition, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been used in the development of drugs for the treatment of diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in cell signaling pathways, such as kinases and phosphatases. By inhibiting these enzymes, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% may be able to modulate the activity of these pathways and ultimately affect the cell’s response to various stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, it has been shown to modulate the activity of various cell signaling pathways, such as the MAPK and PI3K-Akt pathways. In addition, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycogen synthase and phosphofructokinase. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments include its availability from commercial sources, its low cost, and its versatility in the synthesis of various compounds. However, there are some limitations to using 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully elucidated.

Future Directions

The potential future directions for 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% research include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the development of drugs for the treatment of various diseases. In addition, further research could be conducted to explore its potential as a synthetic reagent for the synthesis of various compounds. Finally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in cell signaling pathways.

Synthesis Methods

3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from commercially available starting materials using a three-step reaction. The first step involves the reaction between 3-bromo-5-fluorobenzoic acid and t-butylsulfamoyl chloride to form 3-(3-t-butylsulfamoylphenyl)-5-fluorobenzoic acid chloride. The second step involves the reaction between the acid chloride and 1-hydroxybenzotriazole to form 3-(3-t-butylsulfamoylphenyl)-5-fluorobenzoic acid. The third step involves the purification of the acid using column chromatography to obtain the desired product with a purity of 95%.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPBRDXQNFAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid

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